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Compound of Interest

Compound Name: Co-Renitec

Cat. No.: B12757596 Get Quote

Technical Support Center: Co-Renitec
Formulations
Welcome to the technical support center for Co-Renitec (enalapril

maleate/hydrochlorothiazide) formulations. This resource is designed for researchers,

scientists, and drug development professionals to address and troubleshoot potential batch-to-

batch variability encountered during experimental analysis.

Frequently Asked Questions (FAQs)
Q1: What are the active pharmaceutical ingredients (APIs) in Co-Renitec and what are their

primary functions?

A1: Co-Renitec contains two active ingredients: enalapril maleate and hydrochlorothiazide.[1]

[2][3]

Enalapril maleate is an angiotensin-converting enzyme (ACE) inhibitor. It works by blocking

the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to

vasodilation (widening of blood vessels), reduced aldosterone secretion, and a decrease in

blood pressure.[4][5][6][7][8]

Hydrochlorothiazide (HCTZ) is a thiazide diuretic ("water pill"). It inhibits the reabsorption of

sodium and chloride ions in the kidneys' distal convoluted tubules, leading to increased
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excretion of water and salt, which reduces blood volume and pressure.[8][9][10][11][12]

Q2: What are the common causes of batch-to-batch variability in solid oral dosage forms like

Co-Renitec?

A2: Batch-to-batch variability can arise from several factors throughout the manufacturing

process. Key sources include variations in the physicochemical properties of raw materials

(both APIs and excipients), such as particle size and crystal form (polymorphism).[13][14]

Discrepancies in manufacturing process parameters like mixing times, compression forces, and

environmental conditions (e.g., humidity) can also significantly impact the final product's

consistency.[15][16]

Q3: Which analytical tests are most critical for evaluating the consistency of Co-Renitec
batches?

A3: For a combination product like Co-Renitec, several tests are crucial:

Dissolution Testing: This is a key performance test that measures the rate and extent to

which the APIs dissolve from the tablet.[17][18] It is vital for predicting in-vivo performance

and ensuring batch consistency.[19][20]

Content Uniformity: This test ensures that each tablet contains the correct amount of

enalapril maleate and hydrochlorothiazide within a narrow range.

Assay (HPLC): A validated High-Performance Liquid Chromatography (HPLC) method is

essential for the simultaneous quantification of both enalapril and hydrochlorothiazide to

confirm the potency of each batch.[21][22][23][24][25]

Impurity Profiling: HPLC or LC-MS can be used to identify and quantify any impurities or

degradation products, ensuring they remain below acceptable safety thresholds.

Q4: We are observing different dissolution profiles between two batches of Co-Renitec. What

could be the cause?

A4: Discrepancies in dissolution profiles are a common indicator of batch variability. Potential

causes include:
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Differences in API particle size distribution between batches.

Variations in excipient properties (e.g., different grades or suppliers of lactose or magnesium

stearate).[13]

Inconsistent manufacturing parameters, such as tablet hardness (compression force) or

granulation process variables.

Aging or improper storage conditions of the tablets, which could alter the physical properties

of the formulation.

Troubleshooting Guides
Problem 1: Inconsistent Dissolution Results for
Enalapril Maleate
You are comparing three batches of Co-Renitec (20 mg enalapril / 12.5 mg HCTZ) and

observe that Batch B shows a significantly slower dissolution rate for enalapril compared to

Batches A and C.

Initial Data Analysis
The first step is to quantify the difference. The table below summarizes the dissolution data

collected using the USP Apparatus 2 (Paddle) at 50 RPM in 900 mL of water.

Time (minutes)
Batch A (%
Dissolved)

Batch B (%
Dissolved)

Batch C (%
Dissolved)

5 55 35 58

10 78 55 81

15 92 70 94

30 99 85 101

45 101 96 102

Troubleshooting Workflow
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This workflow helps diagnose the root cause of the observed dissolution variability.

Observation:
Batch B has slower
enalapril dissolution

Step 1: Verify Physical Tablet Properties

Test Hardness &
Friability

Is Hardness of Batch B
significantly higher?

Higher compression force
in manufacturing is a

likely cause.

Yes

Step 2: Characterize Raw Materials

No

Problem Resolved / Cause Identified

Analyze API &
Excipient Particle Size

Does Batch B use APIs or
excipients with larger

particle size?

Larger particle size reduces
surface area, slowing

dissolution. Review raw
material specifications.

Yes

Step 3: Review Manufacturing Records

No

Check granulation parameters,
blending times, and

environmental controls.

Are there deviations
in Batch B's records?

No, Re-evaluate
Raw Materials

Process deviation is a
likely cause. Correlate
parameter change to

dissolution profile.

Yes

Click to download full resolution via product page
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Caption: Troubleshooting workflow for dissolution variability.

Problem 2: Out-of-Specification (OOS) Impurity Levels in
an Aged Batch
A stability study of Co-Renitec reveals that a specific degradant peak is approaching its

specification limit faster in one batch compared to others.

Comparative Impurity Data
The table below shows the level of a known degradant, "Degradant X," across three batches at

an accelerated stability time point (e.g., 3 months at 40°C/75% RH). The specification limit is

NMT (Not More Than) 0.5%.

Batch ID
Initial Level of Degradant X
(%)

3-Month Level of
Degradant X (%)

Batch D 0.08 0.25

Batch E 0.09 0.48

Batch F 0.07 0.22

Potential Causes & Investigation Plan
Excipient Interaction: Certain excipients can interact with APIs, promoting degradation.

Hydrochlorothiazide is known to be sensitive to alkaline conditions which might be created

by excipients like sodium bicarbonate.

Moisture Content: Higher initial moisture content in the granules of Batch E could accelerate

the hydrolysis of the APIs.

Metal Ion Contamination: Trace metal ions from manufacturing equipment or excipients can

catalyze degradation reactions.

Investigation Steps:

Re-analyze Raw Materials: Test the specific lots of excipients used in Batch E for moisture

content, pH, and trace metal impurities.
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Forced Degradation Study: Perform forced degradation studies on the APIs in the presence

of each individual excipient used in the formulation to identify any specific interactions.

Review Manufacturing Environment: Check the humidity records during the manufacturing of

Batch E to see if they were higher than for other batches.

Key Experimental Protocols
Protocol 1: Simultaneous Quantification of Enalapril &
HCTZ by RP-HPLC
This protocol outlines a reverse-phase HPLC method for the simultaneous assay of enalapril

maleate and hydrochlorothiazide in Co-Renitec tablets.[21][22][23]

Parameter Specification

Column C18, 250 mm x 4.6 mm, 5 µm particle size

Mobile Phase
Methanol and Water (pH 3.7 adjusted with

Orthophosphoric Acid) in a 70:30 v/v ratio

Flow Rate 1.0 mL/min

Detection Wavelength 215 nm (isobestic point for both compounds)

Injection Volume 20 µL

Column Temperature 30°C

Run Time ~10 minutes

Procedure:

Standard Preparation: Accurately weigh and dissolve reference standards of enalapril

maleate and hydrochlorothiazide in the mobile phase to create a stock solution. Prepare a

series of working standards by serial dilution (e.g., 10-30 µg/mL).

Sample Preparation:

Weigh and finely powder 20 Co-Renitec tablets.
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Accurately weigh a portion of the powder equivalent to one tablet's strength.

Transfer to a 100 mL volumetric flask, add ~70 mL of mobile phase, and sonicate for 15

minutes to dissolve.

Dilute to volume with the mobile phase and mix well.

Filter the solution through a 0.45 µm nylon syringe filter.

Analysis: Inject the standard and sample solutions into the HPLC system.

Calculation: Quantify the amount of each API in the sample by comparing the peak areas

with the calibration curve generated from the reference standards.

Protocol 2: Dissolution Testing for Co-Renitec Tablets
This method is used to assess the in-vitro release of the active ingredients from the tablet.[18]

[19][26]

Parameter Specification

Apparatus USP Apparatus 2 (Paddles)

Dissolution Medium 900 mL of deaerated water

Apparatus Speed 50 RPM

Temperature 37 ± 0.5 °C

Sampling Times 5, 10, 15, 30, and 45 minutes

Sample Volume 5 mL (replace with fresh medium if necessary)

Quantification
HPLC (as per Protocol 1) or UV-Vis

Spectrophotometry

Procedure:

Place one tablet in each of the six dissolution vessels containing the dissolution medium.

Start the apparatus and withdraw samples at the specified time points.
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Filter each sample immediately through a suitable filter.

Analyze the filtered samples for the concentration of enalapril and hydrochlorothiazide using

a validated analytical method.

Calculate the cumulative percentage of each drug dissolved at each time point.

Signaling Pathway Visualization
The therapeutic effect of Co-Renitec is achieved through the dual modulation of the Renin-

Angiotensin-Aldosterone System (RAAS) and renal sodium transport.
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Caption: Mechanism of action for Co-Renitec's active ingredients.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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